

5-Fluoro-2-methylpyridin-3-amine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoro-2-methylpyridin-3-amine**

Cat. No.: **B2724910**

[Get Quote](#)

An In-depth Technical Guide to **5-Fluoro-2-methylpyridin-3-amine**

CAS Number: 1256835-55-8

This technical guide provides a comprehensive overview of **5-Fluoro-2-methylpyridin-3-amine**, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis protocols, and its critical role as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Safety Data

5-Fluoro-2-methylpyridin-3-amine is a functionalized pyridine derivative whose unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Properties

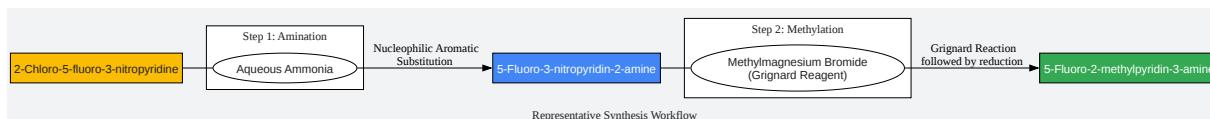

Property	Value	Reference(s)
CAS Number	1256835-55-8	[1]
Molecular Formula	C ₆ H ₇ FN ₂	
Molecular Weight	126.13 g/mol	
Appearance	Solid	
Purity	≥97% to ≥98% (typical)	
Synonyms	3-Amino-5-fluoro-2-methylpyridine	

Table 2: Hazard and Precautionary Information (Based on related aminopyridine compounds)

Category	Information
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

Synthesis and Experimental Protocols

The synthesis of **5-Fluoro-2-methylpyridin-3-amine** can be achieved through a multi-step process. A representative synthetic route involves the reduction of a nitropyridine precursor followed by a halogen exchange reaction. The following protocols are adapted from established methods for analogous compounds.

[Click to download full resolution via product page](#)

Caption: Representative Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Fluoro-2-methylpyridin-3-amine

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-amine (Intermediate)

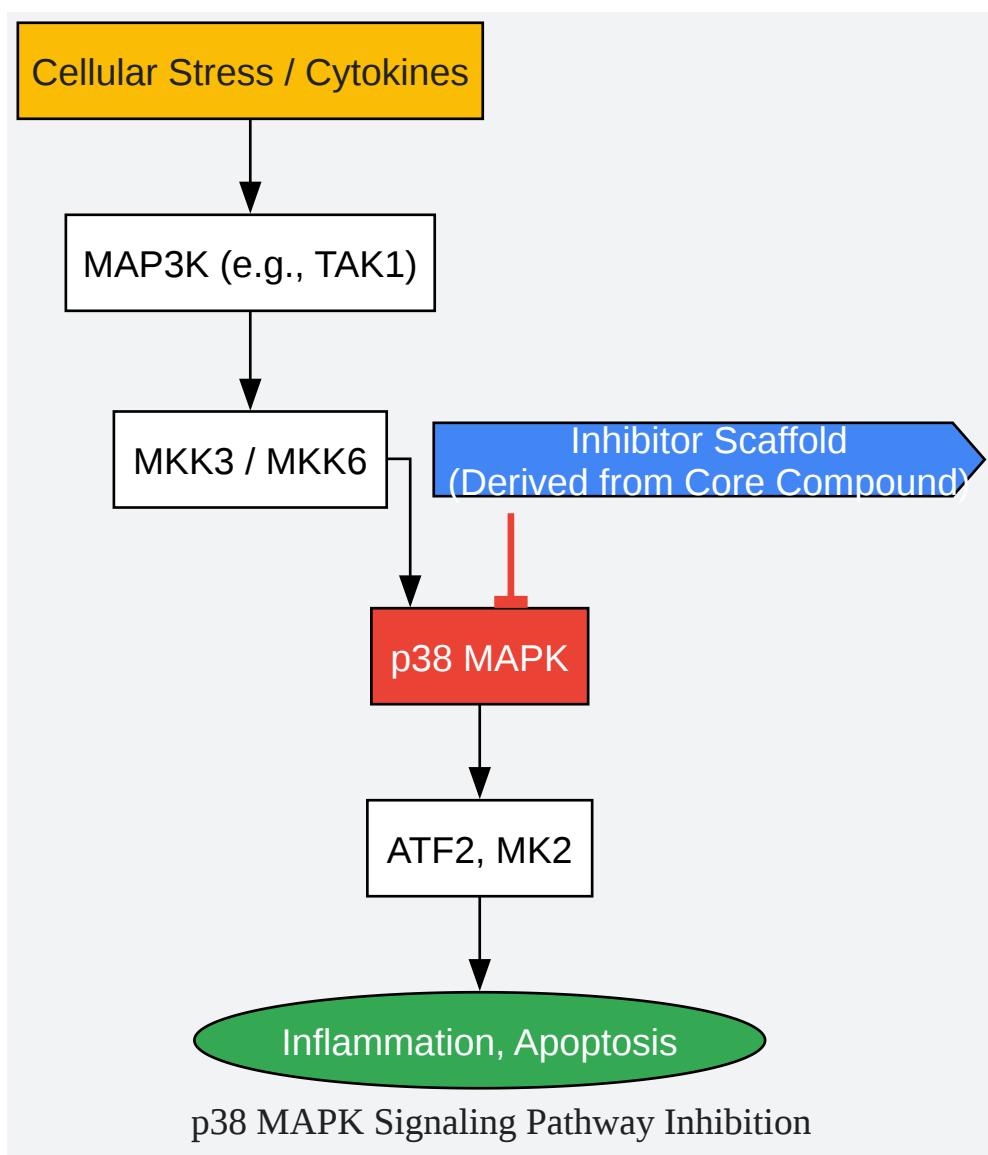
- Materials: 2-Chloro-5-fluoro-3-nitropyridine, Aqueous ammonia, Ethanol.
- Procedure:
 - To a solution of 2-Chloro-5-fluoro-3-nitropyridine in ethanol, add aqueous ammonia.
 - The reaction mixture is heated in a sealed vessel at a controlled temperature (e.g., 80-100 °C) for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, cool the mixture and remove the solvent under reduced pressure.

- The resulting crude product is purified by recrystallization or column chromatography to yield 5-Fluoro-3-nitropyridin-2-amine.

Step 2: Synthesis of **5-Fluoro-2-methylpyridin-3-amine** (Final Product)

- Materials: 5-Fluoro-3-nitropyridin-2-amine, Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF), Reducing agent (e.g., H₂ with Pd/C catalyst).
- Procedure:
 - Dissolve the intermediate, 5-Fluoro-3-nitropyridin-2-amine, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed.
 - The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
 - The nitro group is subsequently reduced. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
 - After the reduction is complete, the catalyst is filtered off.
 - The filtrate is concentrated, and the final product, **5-Fluoro-2-methylpyridin-3-amine**, is isolated and purified, typically by column chromatography.

Applications in Drug Discovery and Signaling Pathways

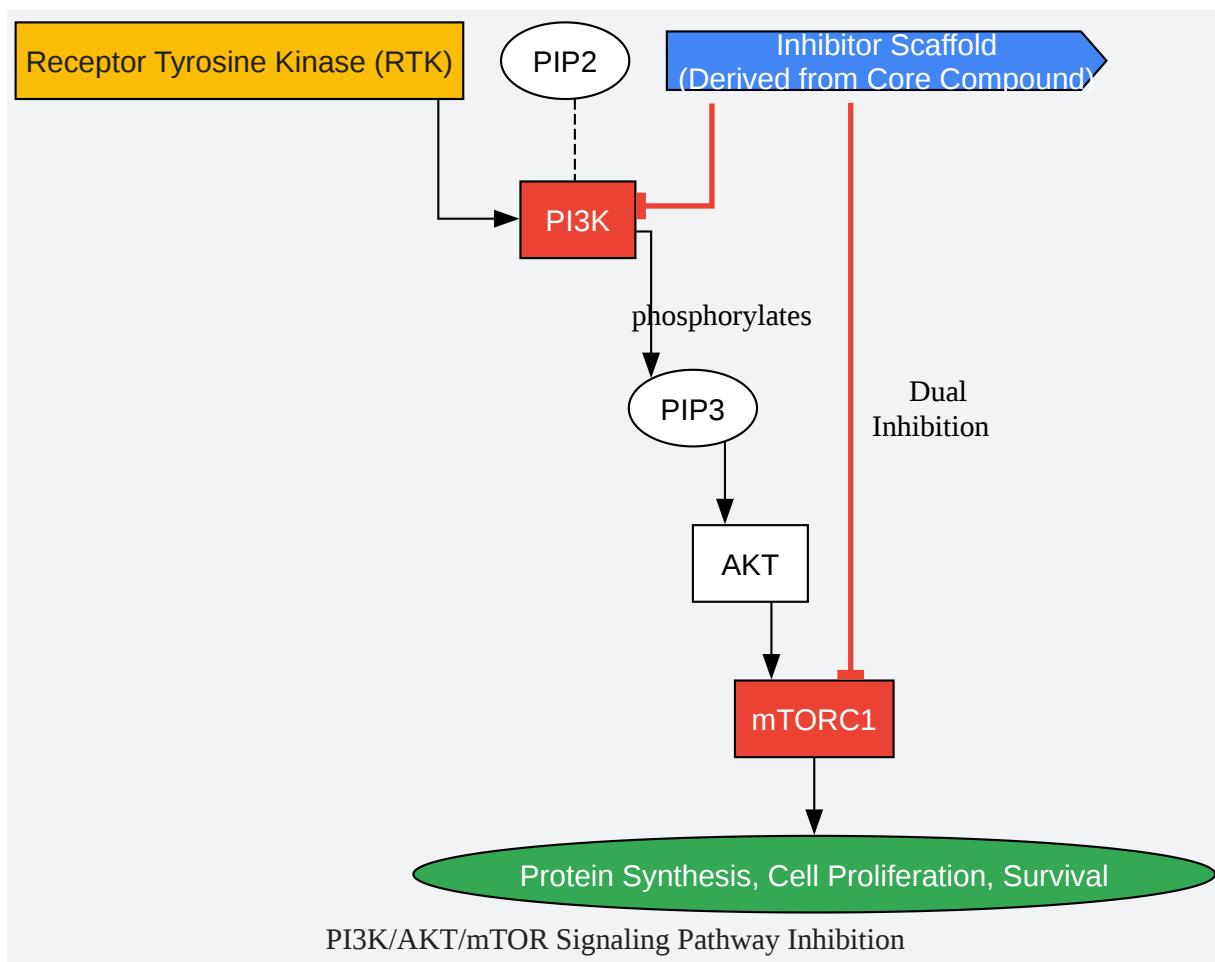

5-Fluoro-2-methylpyridin-3-amine is a valuable scaffold for generating compound libraries for drug discovery. Its primary application is as an intermediate in the synthesis of small-molecule kinase inhibitors, which are central to many cell signaling pathways implicated in diseases like cancer and inflammatory conditions.^[2] The fluorinated pyridine motif can enhance metabolic stability and binding affinity.^[2] This compound has been cited in patents for the development of

inhibitors for key kinases such as PIM kinase, Phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK).[\[2\]](#)

Targeted Signaling Pathways

A. p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[\[3\]](#)[\[4\]](#) Inhibitors targeting p38 MAPK are investigated for treating inflammatory diseases.



[Click to download full resolution via product page](#)

Caption: p38 MAPK Signaling Pathway Inhibition.

B. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, proliferation, and survival.^{[5][6][7]} Pan-PI3K or dual PI3K/mTOR inhibitors are major areas of oncology research.

[Click to download full resolution via product page](#)

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Table 3: Representative IC₅₀ Values for Inhibitors of Targeted Kinases

(Note: These values are for representative inhibitors of each class to provide context on typical potencies and are not specific to derivatives of **5-Fluoro-2-methylpyridin-3-amine**.)

Inhibitor	Target Kinase	IC ₅₀ (nM)	Reference(s)
Doramapimod (BIRB 796)	p38 α MAPK	38	[4]
SB 202190	p38 α MAPK	50	[4]
PIM447	PIM1 / PIM2 / PIM3	6 / 18 / 5	[8]
AZD1208	Pan-PIM	5	[9]
Dactolisib (BEZ235)	p110 α (PI3K)	4	[10]
Dactolisib (BEZ235)	mTOR	6	[10]
Pictilisib (GDC-0941)	p110 α (PI3K)	3	[10]

This guide serves as a foundational resource for understanding the synthesis and application of **5-Fluoro-2-methylpyridin-3-amine**. Its utility as a core scaffold in the design of potent and selective kinase inhibitors highlights its importance in modern drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Identification of N-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [5-Fluoro-2-methylpyridin-3-amine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2724910#5-fluoro-2-methylpyridin-3-amine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com